molecular formula C59H48Cl2N8O17 B12718044 (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide

(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide

Cat. No.: B12718044
M. Wt: 1212.0 g/mol
InChI Key: QCVXFERYANOESA-YUTZLKEWSA-N
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Description

The compound (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, amino group donors, and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often employs halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide: shares similarities with other complex organic molecules used in scientific research.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its highly intricate structure, which allows for specific interactions with a variety of molecular targets. This makes it a valuable tool in both fundamental research and applied sciences.

Properties

Molecular Formula

C59H48Cl2N8O17

Molecular Weight

1212.0 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide

InChI

InChI=1S/C59H48Cl2N8O17/c1-63-55(79)49-32-20-29(71)21-38(74)44(32)31-14-24(4-6-36(31)72)46-56(80)69-50(59(83)68-49)51(75)25-5-9-40(34(61)15-25)86-43-18-27-17-42(52(43)76)85-39-8-2-22(10-33(39)60)11-35-53(77)65-47(57(81)67-48(27)58(82)66-46)26-12-28(70)19-30(13-26)84-41-16-23(3-7-37(41)73)45(62)54(78)64-35/h2-10,12-21,35,45-51,70-76H,11,62H2,1H3,(H,63,79)(H,64,78)(H,65,77)(H,66,82)(H,67,81)(H,68,83)(H,69,80)/t35-,45+,46-,47+,48-,49+,50+,51-/m1/s1

InChI Key

QCVXFERYANOESA-YUTZLKEWSA-N

Isomeric SMILES

CNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(C[C@@H]9C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N9)N)O)O)C(=O)N[C@H]7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O

Canonical SMILES

CNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(CC9C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N9)N)O)O)C(=O)NC7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O

Origin of Product

United States

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